molecular formula C18H18N2O6 B6412689 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid CAS No. 1261971-98-5

2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid

Cat. No.: B6412689
CAS No.: 1261971-98-5
M. Wt: 358.3 g/mol
InChI Key: IYHPLJWWCRHXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with a nitro group and a BOC-protected amino group The BOC (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid typically involves multiple steps. One common route starts with the nitration of benzoic acid to introduce the nitro group. This is followed by the protection of the amino group using BOC anhydride in the presence of a base such as triethylamine. The reaction conditions usually involve mild temperatures and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems also reduces the risk of contamination and improves overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The BOC-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

    Oxidation: The benzoic acid moiety can be oxidized to form more complex carboxylic acid derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Trifluoroacetic acid (TFA) for BOC deprotection

    Oxidation: Potassium permanganate (KMnO4)

Major Products

    Reduction: 2-(4-Aminophenyl)-4-nitrobenzoic acid

    Substitution: Various substituted benzoic acid derivatives

    Oxidation: Oxidized benzoic acid derivatives

Scientific Research Applications

2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a building block for biologically active compounds.

    Industry: Utilized in the production of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid largely depends on its functional groups. The BOC-protected amino group can be deprotected to reveal a free amine, which can then interact with various biological targets. The nitro group can undergo reduction to form an amino group, which can participate in hydrogen bonding and other interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenyl)-4-nitrobenzoic acid
  • 2-(4-BOC-Aminophenyl)-benzoic acid
  • 4-Nitrobenzoic acid

Uniqueness

2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid is unique due to the presence of both a BOC-protected amino group and a nitro group on the benzoic acid core. This combination of functional groups allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-12-6-4-11(5-7-12)15-10-13(20(24)25)8-9-14(15)16(21)22/h4-10H,1-3H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHPLJWWCRHXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.